Ethyl 3,3-dimethylindoline-2-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
ethyl 3,3-dimethyl-1,2-dihydroindole-2-carboxylate |
InChI |
InChI=1S/C13H17NO2/c1-4-16-12(15)11-13(2,3)9-7-5-6-8-10(9)14-11/h5-8,11,14H,4H2,1-3H3 |
InChI Key |
JDADUXGTSISTBG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(C2=CC=CC=C2N1)(C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Ethyl 3,3 Dimethylindoline 2 Carboxylate
Strategies for Regioselective Synthesis of the Indoline (B122111) Scaffold
The regioselective construction of the indoline ring system is a critical aspect of synthesizing ethyl 3,3-dimethylindoline-2-carboxylate. Various methods have been developed, ranging from the reduction of pre-formed indole (B1671886) systems to direct cyclization reactions.
Hydrogenation-Based Approaches from Indole-2-carboxylates
A prevalent strategy for the synthesis of the indoline scaffold involves the reduction of the corresponding indole derivative. Catalytic hydrogenation is a widely employed method for this transformation. The N-acyl derivatives of 3-substituted indole-2-carboxylates can be subjected to catalytic hydrogenation to yield either cis- or trans-indoline diastereomers. clockss.org This approach allows for the regioselective reduction of the pyrrole (B145914) ring of the indole system.
Two common modes of hydrogenation for indole-2-carboxylates are catalytic hydrogenation and reduction using magnesium in methanol (B129727). clockss.org Both methods have proven effective in yielding the corresponding indoline-2-carboxylate. For instance, the reduction of ethyl indole-2-carboxylates using magnesium in methanol proceeds smoothly to give the corresponding indolines in high yields. clockss.org
Table 1: Comparison of Hydrogenation Methods for Indole-2-Carboxylates
| Method | Reagents/Catalyst | Key Features | Reference |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Pd/C) | Allows for diastereoselective synthesis of cis or trans isomers from N-acyl precursors. | clockss.org |
Cyclization Reactions for Direct Indoline Formation
Direct formation of the indoline ring through cyclization reactions offers an alternative and often more convergent approach. A notable method involves a palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds. In this strategy, substrates like 1-(tert-butyl)-2-iodobenzene derivatives undergo palladium-catalyzed C–H activation to form a palladacycle intermediate. This intermediate is then aminated with a diaziridinone to directly yield 3,3-disubstituted indolines. acs.orgresearchgate.net This represents a novel pathway for the direct construction of the indoline core with substitution at the 3-position.
Another powerful technique is the aza-Heck cyclization. This method utilizes N-hydroxy anilines as electrophiles, which can cyclize onto a pendant alkene to form the indoline scaffold. nih.gov This approach is advantageous due to its tolerance of various functional groups and its ability to construct challenging indolines, including those with fully substituted carbons at the C2 position. nih.gov
Utilization of β-Nitroacrylates in Indoline Precursor Synthesis
Alternatively, a palladium-catalyzed Heck coupling reaction between β-nitroacrylates and o-bromoanilines can be employed to construct the indole-2-carboxylate (B1230498) scaffold. researchgate.net Once the ethyl 3,3-dimethylindole-2-carboxylate precursor is synthesized through these methods, it can be converted to the final indoline product via the hydrogenation techniques described in section 2.1.1.
Palladium-Catalyzed Aryl C–H Amination Routes
Palladium-catalyzed C-H amination provides a modern route to indole-2-carboxylate precursors. While not a direct synthesis of the indoline, this method efficiently constructs the indole ring, which is then reduced. For example, a palladium-catalyzed dearomatization and amination tandem reaction of 2,3-disubstituted indoles has been reported. acs.org More specifically, palladium-catalyzed synthesis of 2,3-disubstituted indoles can be achieved via the arylation of ortho-alkynylanilines with arylsiloxanes. rsc.org These methods furnish the substituted indole core, which can subsequently be hydrogenated to the corresponding indoline.
Stereoselective Synthesis of Chiral this compound Derivatives
The development of stereoselective methods to control the chiral centers at the C-2 and C-3 positions of the indoline ring is crucial for the synthesis of enantiomerically pure compounds for various applications.
Control of Stereochemistry at Chiral Centers (e.g., C-2 and C-3)
Significant progress has been made in the diastereo- and enantioselective synthesis of 2,3-disubstituted indolines. A highly effective method utilizes a copper hydride (CuH)-catalyzed reaction to prepare highly functionalized cis-2,3-disubstituted indolines in high yield and enantioselectivity. nih.govnih.govacs.org This approach is valued for its mild reaction conditions and broad functional group compatibility. nih.govnih.govacs.org
Organocatalysis also offers a powerful tool for stereocontrol. An asymmetric intramolecular Michael addition catalyzed by a primary amine derived from a cinchona alkaloid can produce chiral 2,3-disubstituted indolines. rsc.orgrsc.org This reaction can be tuned to selectively afford either cis or trans diastereomers with excellent enantioselectivities. For instance, the cyclization of (E)-3-(2-(2-oxopropylamino)aryl)-1-arylprop-2-en-1-ones typically yields cis-2,3-disubstituted indolines, while substrates with an alkyl group at the enone afford the trans isomers with high diastereoselectivity. rsc.orgrsc.org
Furthermore, the kinetic resolution of 2-arylindolines provides a pathway to enantioenriched 2,2-disubstituted indolines. nih.govwhiterose.ac.uk This process involves the deprotonation of N-tert-butoxycarbonyl (Boc) protected 2-arylindolines with n-butyllithium and a chiral ligand like sparteine, followed by an electrophilic quench. nih.govwhiterose.ac.uk This method allows for the separation of enantiomers, providing access to highly enantioenriched indoline derivatives.
Table 2: Methods for Stereoselective Synthesis of Substituted Indolines
| Method | Catalyst/Reagent | Stereochemical Outcome | Key Features | Reference |
|---|---|---|---|---|
| CuH-Catalyzed Cyclization | Copper Hydride Complex | High diastereo- and enantioselectivity for cis-isomers | Mild conditions, broad functional group tolerance. | nih.govnih.govacs.org |
| Organocatalytic Michael Addition | Cinchona Alkaloid Derivative | Tunable for cis or trans isomers, high enantioselectivity | Metal-free, substrate-controlled diastereoselectivity. | rsc.orgrsc.org |
Asymmetric Catalysis in Indoline-2-carboxylate Synthesis
The creation of the chiral quaternary center at the C3 position of the indoline ring is a significant challenge in the synthesis of enantiomerically pure 3,3-disubstituted indolines. While direct asymmetric synthesis of this compound is not extensively documented, several powerful catalytic strategies have been developed for structurally related compounds, which could be adapted for this purpose.
One prominent approach involves the asymmetric hydrogenation of 3H-indoles. Chiral phosphoric acid (CPA) catalysts, in conjunction with a hydrogen source like Hantzsch dihydropyridine, have been successfully employed in the metal-free transfer hydrogenation of 3H-indoles to yield optically active indolines with high enantioselectivities. This method has proven effective for a range of 2-aryl-substituted 3H-indoles, tolerating various electronic modifications on both the aryl substituent and the indoline core. The application of this methodology to a 3,3-dimethyl-3H-indole-2-carboxylate precursor could potentially afford the desired chiral indoline.
Another strategy is the deracemization of racemic indolines. This process can involve a kinetic resolution step, where one enantiomer of the racemic starting material is preferentially transformed. For instance, a combination of CPA-catalyzed asymmetric transfer hydrogenation for kinetic resolution and a borane-catalyzed hydrogenation for the racemization of the remaining isomer has been used to synthesize enantioenriched 2-aryl-3,3-disubstituted indolines.
Furthermore, kinetic resolution of N-tert-butoxycarbonyl (Boc) protected 2-arylindolines has been achieved using n-butyllithium and the chiral ligand sparteine, followed by an electrophilic quench. This method yields both enantioenriched unreacted starting material and 2,2-disubstituted products. Adapting this to a 3,3-disubstituted system could provide a viable route to the target molecule.
Below is a table summarizing key findings in the asymmetric synthesis of related 3,3-disubstituted indolines:
| Catalyst/Method | Substrate Type | Key Features |
| Chiral Phosphoric Acid (CPA) | 3H-Indoles | Metal-free, high enantioselectivities for 2-aryl substituted derivatives. |
| CPA / Borane Catalysis | Racemic 2-aryl-3,3-disubstituted indolines | Deracemization process combining kinetic resolution and racemization. |
| n-Butyllithium / Sparteine | N-Boc-2-arylindolines | Kinetic resolution providing enantioenriched starting material and product. |
Novel Synthetic Routes and Process Intensification
Process intensification through novel synthetic technologies like microwave-assisted synthesis and continuous flow chemistry offers significant advantages in terms of reaction speed, efficiency, and scalability.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields. While specific examples for the synthesis of this compound are not prevalent in the literature, the application of microwave heating to general indole and indoline synthesis is well-established.
For instance, microwave-assisted Leimgruber–Batcho indole synthesis has been shown to be effective for preparing various heteroaromatic enamine intermediates which can then be converted to the corresponding indoles. Similarly, palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines to form indole-3-carboxylate (B1236618) derivatives has been significantly accelerated by microwave irradiation, leading to excellent yields and high regioselectivity.
Ionic liquids have also been explored as alternative media in microwave-assisted synthesis. An improved procedure for the synthesis of indole-2-carboxylic acid esters was achieved through the condensation of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate in an ionic liquid under controlled microwave irradiation. This method offers high yields, short reaction times, and mild conditions. The principles of these microwave-assisted methods could likely be applied to the synthesis of 3,3-disubstituted indoline-2-carboxylates.
The following table highlights findings in microwave-assisted synthesis of related indole derivatives:
| Reaction Type | Key Advantages of Microwave Irradiation |
| Leimgruber–Batcho Indole Synthesis | Rapid preparation of enamine intermediates. |
| Palladium-Catalyzed Heterocyclization | Reduced reaction times, improved yields. |
| Condensation in Ionic Liquids | High yields, short conversion times, mild conditions. |
Continuous flow chemistry offers a safe, efficient, and scalable alternative to traditional batch processing. The use of microreactors allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purities. While the continuous flow synthesis of this compound has not been specifically reported, several methodologies for the synthesis of substituted indoles and indolines in flow have been developed.
One such example is the continuous flow preparation of indole-2-carboxylic acid ethyl esters via the reduction of a nitro group followed by spontaneous cyclization using an H-cube system. This method drastically reduces the reaction time compared to conventional batch hydrogenation. Furthermore, a consecutive catalytic hydrogenation in a flow system has been implemented to synthesize 2-(2,3-dihydro-1H-indol-2-yl) acetate (B1210297) in a single step from a 4-(2-nitrophenyl)-3-oxobutanoate precursor, avoiding the isolation of the intermediate indole.
The Fischer indole synthesis, a classic method for preparing indoles, has also been adapted to continuous flow conditions, enabling the synthesis of various indoles with high productivity. These examples demonstrate the potential of continuous flow technology to be applied to the synthesis of more complex indoline structures, including those with 3,3-disubstitution. The ability to safely handle hazardous reagents and intermediates, coupled with the potential for automation and high-throughput screening of reaction conditions, makes continuous flow a promising avenue for the development of efficient synthetic routes to this compound.
This table summarizes relevant findings in the continuous flow synthesis of indoline derivatives:
| Synthesis Method | Key Advantages of Continuous Flow |
| Reduction/Cyclization for Indole-2-carboxylates | Extremely short reaction times compared to batch methods. |
| Consecutive Catalytic Hydrogenation | Single-step synthesis without isolation of intermediates. |
| Fischer Indole Synthesis | High productivity and scalability. |
Chemical Transformations and Derivatization Reactions of Ethyl 3,3 Dimethylindoline 2 Carboxylate
Functionalization at the Indoline (B122111) Nitrogen (N-1 Position)
The nitrogen atom of the indoline ring is a key site for introducing a wide range of substituents, which can significantly influence the molecule's properties and reactivity.
Alkylation Reactions
N-alkylation of the indoline nitrogen is a common strategy to introduce alkyl groups. This transformation is typically achieved by reacting ethyl 3,3-dimethylindoline-2-carboxylate with an alkylating agent in the presence of a base. The choice of base and solvent is crucial to avoid unwanted side reactions, such as ester hydrolysis. For instance, the use of aqueous potassium hydroxide (B78521) in acetone (B3395972) has been successfully employed for the N-alkylation of similar ethyl indol-2-carboxylate systems. mdpi.com This method allows for the introduction of various alkyl groups, such as allyl and benzyl (B1604629), in good yields. mdpi.com
A general procedure involves stirring the indoline ester with an aqueous solution of potassium hydroxide in acetone, followed by the addition of the alkylating agent (e.g., allyl bromide or benzyl bromide). mdpi.com The reaction progress can be monitored by thin-layer chromatography to ensure the consumption of the starting material. nih.gov
| Alkylating Agent | Base/Solvent | Product | Yield |
|---|---|---|---|
| Allyl bromide | aq. KOH/Acetone | Ethyl 1-allyl-1H-indole-2-carboxylate | Excellent |
| Benzyl bromide | aq. KOH/Acetone | Ethyl 1-benzyl-1H-indole-2-carboxylate | Excellent |
| Iodomethane | NaH/THF | Ethyl 1,3-dimethyl-1H-indole-2-carboxylate | Not specified |
Acylation and Other N-Substitutions
N-acylation introduces an acyl group onto the indoline nitrogen, forming an amide linkage. This reaction is often carried out using acylating agents like acyl chlorides or anhydrides. The reactivity of the indoline nitrogen allows for direct acylation under appropriate conditions. For the broader class of indoles, N-acylation can be challenging due to competing C-3 acylation. nih.govorganic-chemistry.org However, methods have been developed to achieve selective N-acylation, such as using thioesters as a stable acyl source, which offers good functional group tolerance. nih.gov Another approach involves the use of a base like N,N-diisopropylethylamine (DIPEA) in a solvent such as dichloromethane (B109758) when reacting with an acyl chloride. semanticscholar.org
While direct N-acylation of this compound is not extensively detailed in the provided search results, the general principles of indole (B1671886) N-acylation are applicable. These reactions typically require careful control of conditions to favor N-substitution over other potential reaction sites.
Functionalization at the Carboxylate Moiety (C-2 Position)
The ethyl ester group at the C-2 position is another key site for derivatization, allowing for the introduction of a variety of functional groups.
Ester Hydrolysis to Carboxylic Acids
The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. rsc.org This transformation is a fundamental step in the synthesis of many derivatives, as the resulting carboxylic acid can undergo a wide range of subsequent reactions. Basic hydrolysis, or saponification, is commonly employed, often using a base like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solvent. mdpi.com
For related indole-2-carboxylates, it has been shown that by increasing the amount of aqueous potassium hydroxide and refluxing, the N-alkylated ester can be directly converted to the N-alkylated carboxylic acid in a one-pot reaction. mdpi.com
| Starting Material | Conditions | Product | Yield |
|---|---|---|---|
| Ethyl 1-allyl-1H-indole-2-carboxylate | Increased aq. KOH, reflux | 1-Allyl-1H-indole-2-carboxylic acid | High |
| Ethyl 1-benzyl-1H-indole-2-carboxylate | Increased aq. KOH, reflux | 1-Benzyl-1H-indole-2-carboxylic acid | High |
Amidation and Related Condensation Reactions
The ester group can be converted to an amide through reaction with an amine. This amidation reaction is a common method for introducing nitrogen-containing functional groups. A direct method for the synthesis of 3,3-dimethylindoline-2-carboxamide (B8806548) involves heating the hydrochloride salt of this compound in ethanol (B145695) saturated with anhydrous ammonia (B1221849) in a sealed vessel. prepchem.com
More broadly, direct amidation of esters can be achieved using various catalytic systems. mdpi.comresearchgate.net For instance, iron(III) chloride has been used as a catalyst for the solvent-free direct amidation of esters with primary and secondary amines. mdpi.com Nickel-catalyzed systems have also been developed for the direct amidation of methyl esters. mdpi.com These methods provide pathways to a diverse range of amide derivatives.
Reactions with Hydrazides and Nucleophilic Derivatives
The reaction of the ethyl ester with hydrazine (B178648) hydrate (B1144303) leads to the formation of the corresponding carbohydrazide (B1668358). This reaction, known as hydrazinolysis, is typically carried out by refluxing the ester with hydrazine hydrate in a solvent like ethanol. mdpi.comnih.gov The resulting 3,3-dimethylindoline-2-carbohydrazide is a valuable intermediate that can be further functionalized.
For example, the carbohydrazide can react with aldehydes and ketones to form hydrazones. mdpi.comnih.gov These hydrazones can then be used in further synthetic transformations, such as heterocyclization reactions. mdpi.com This reactivity opens up pathways to a variety of heterocyclic systems containing the indoline scaffold.
Electrophilic and Nucleophilic Substitutions on the Pyrrolidine (B122466) Ring
The pyrrolidine portion of the molecule, containing the sterically hindered C-3 position and the reactive N-H group, offers unique pathways for functionalization.
C-3 Functionalization Strategies
Direct electrophilic or nucleophilic substitution at the C-3 position of this compound is sterically hindered and electronically unfavorable due to the presence of the quaternary gem-dimethyl group. Functionalization strategies, therefore, typically proceed through the generation of reactive intermediates that modify the electronic nature of the heterocyclic ring.
Reactions Involving 3,3-Dimethylindolenine Intermediates
A key strategy for enabling reactivity in the vicinity of the C-3 position involves the oxidation of the indoline to a 3,3-dimethylindolenine-2-carboxylate intermediate. The indoline can be dehydrogenated using oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to form the corresponding indole derivative, which can exist in equilibrium with its indolenine tautomer. researchgate.net
This indolenine intermediate possesses an electrophilic imine carbon (C-2) and can undergo reactions with various nucleophiles. While direct addition to the C-2 imine is one possibility, the system can also serve as a precursor for generating alkylideneindolenine ions. These reactive species are formed by the elimination of a leaving group from a 3-substituted indole and readily react with a wide array of nucleophiles. researchgate.net This two-step approach—oxidation followed by nucleophilic attack—circumvents the challenge of the unreactive C-3 quaternary center and opens pathways to a diverse range of functionalized indole derivatives.
| Reaction Type | Reagent/Nucleophile | Potential Product | Notes |
|---|---|---|---|
| Nucleophilic Addition | Grignard Reagents (R-MgX) | C-2 Alkylated Indoline | The indolenine intermediate's C-2 position is susceptible to attack by organometallic reagents. |
| Reduction | Sodium Borohydride (NaBH₄) | This compound (starting material) | Reduction of the imine bond would regenerate the parent indoline. |
| Cyanation | Trimethylsilyl Cyanide (TMSCN) | 2-Cyano-2-alkylindoline Derivative | Introduction of a nitrile group at the C-2 position. |
Aromatic Ring Functionalization (C-4 to C-7 Positions)
The benzene (B151609) ring of the indoline core is amenable to functionalization through methods that leverage the directing effect of the heterocyclic amine or through classical electrophilic substitution followed by modern cross-coupling reactions.
Directed Ortho-Metalation Approaches
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic C-H bonds. nih.govuwindsor.ca In the case of this compound, the secondary amine (N-H) of the indoline ring can serve as a directed metalation group (DMG).
The process begins with the deprotonation of the nitrogen atom by a strong organolithium base, such as n-butyllithium or sec-butyllithium, typically in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). The resulting lithium amide coordinates the base, directing the deprotonation to the adjacent C-7 position of the aromatic ring. This generates a regiochemically defined aryllithium intermediate, which can then be trapped by a variety of electrophiles to yield C-7 substituted indoline derivatives. This method provides a reliable route to functionalization at a position that can be difficult to access through conventional electrophilic aromatic substitution. researchgate.net
| Step 1: Reagents | Step 2: Electrophile (E+) | Product Structure (C-7 Substituted) | Resulting Functional Group |
|---|---|---|---|
| 1. s-BuLi, TMEDA 2. E+ | I₂ | 7-Iodo-indoline derivative | Iodide |
| 1. n-BuLi 2. E+ | (CH₃)₃SiCl (TMSCl) | 7-Trimethylsilyl-indoline derivative | Trimethylsilyl |
| 1. n-BuLi, TMEDA 2. E+ | DMF (N,N-Dimethylformamide) | 7-Formyl-indoline derivative | Aldehyde |
| 1. s-BuLi 2. E+ | CO₂ | Indoline-7-carboxylic acid derivative | Carboxylic Acid |
Advanced Spectroscopic and Structural Elucidation Methodologies
Infrared (IR) and Raman Spectroscopy for Functional Group Characterization
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present within a molecule by measuring the vibrations of its bonds. The IR spectrum of a carboxylate-containing compound is typically characterized by two strong, intense peaks corresponding to the asymmetric and symmetric stretching of the -CO₂⁻ group. spectroscopyonline.com For an ester like Ethyl 3,3-dimethylindoline-2-carboxylate, the most prominent absorption is the carbonyl (C=O) stretch of the ester group.
The key functional groups expected to produce characteristic signals in the IR and Raman spectra of this compound include the N-H bond of the indoline (B122111) ring, aromatic C-H bonds of the benzene (B151609) ring, aliphatic C-H bonds of the ethyl and dimethyl groups, the C-N bond, and the C=O and C-O bonds of the ethyl ester group.
While a specific spectrum for this compound is not publicly documented, analysis of related structures provides expected wavenumber ranges for its key functional groups.
Table 1: Characteristic Infrared (IR) Absorption Frequencies for Functional Groups in Structures Related to this compound
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Source Compound Example | Reference |
|---|---|---|---|---|
| N-H | Stretch | ~3400 | Indoline/Indole (B1671886) derivatives | General |
| Aromatic C-H | Stretch | 3000-3100 | Ethyl quinoline-3-carboxylate | rsc.org |
| Aliphatic C-H | Stretch | 2850-2985 | Ethyl quinoline-3-carboxylate | rsc.org |
| C=O (Ester) | Stretch | 1717-1719 | Ethyl 6-methoxyquinoline-3-carboxylate | rsc.org |
| C-N | Stretch | 1121-1365 | Ethyl centralite | uh.edu |
The presence of a strong band in the 1715-1740 cm⁻¹ region would confirm the ester carbonyl group. Bands around 2850-3000 cm⁻¹ would indicate the aliphatic C-H bonds, while absorptions above 3000 cm⁻¹ would correspond to the aromatic C-H bonds. A peak in the 3300-3500 cm⁻¹ range would be characteristic of the N-H stretch of the secondary amine in the indoline ring.
X-ray Crystallography for Solid-State Structure Determination and Stereochemical Analysis
While the crystal structure for this compound is not available, data from the closely related compound, Ethyl 1,3-dimethyl-1H-indole-2-carboxylate, offers significant insight into the likely structural features. nih.gov In this analogue, the five- and six-membered rings of the indole core are nearly planar. nih.gov A key parameter obtained from crystallography is the dihedral angle between different planar groups within the molecule. For instance, the angle between the indole ring system and the ester group in the analogue was found to be 5.26 (6)°. nih.gov This type of analysis reveals the spatial orientation of the substituent groups relative to the core ring structure.
Furthermore, X-ray crystallography elucidates the packing of molecules within the crystal lattice, which is stabilized by various intermolecular interactions. In related structures, these include C—H⋯O and C—H⋯π interactions, which dictate the solid-state architecture. nih.govresearchgate.net
Table 2: Selected Crystallographic Data for the Related Compound Ethyl 1,3-dimethyl-1H-indole-2-carboxylate
| Parameter | Value | Significance | Reference |
|---|---|---|---|
| Crystal System | Monoclinic | Describes the basic crystal shape | nih.gov |
| Space Group | P2₁/c | Defines the symmetry elements of the unit cell | nih.gov |
| Dihedral Angle (Indole Ring vs. Ester Group) | 5.26 (6)° | Shows the relative orientation of the ester group | nih.gov |
Analysis of this compound would similarly yield precise atomic coordinates, allowing for a complete stereochemical assignment and understanding of its solid-state conformation.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is indispensable for separating the components of a mixture, making it a cornerstone for the purification and purity assessment of synthesized compounds like this compound.
High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying each component in a mixture. It is widely used to determine the purity of pharmaceutical and chemical compounds. In an HPLC analysis of this compound, the compound would be dissolved in a suitable solvent and injected into the HPLC system. The components are separated based on their differential interactions with the stationary phase (the column) and the mobile phase (the eluent). A highly pure sample would ideally result in a single, sharp peak in the resulting chromatogram. The presence of additional peaks would indicate impurities, and their area percentage can be used to quantify the level of purity.
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for assessing purity and monitoring the progress of chemical reactions. rjpbcs.com For instance, during the synthesis of related indole derivatives, TLC is used to confirm the consumption of the starting material. nih.gov
In TLC, a small amount of the compound is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then placed in a chamber with a solvent system (mobile phase). As the solvent moves up the plate, it carries the compound with it at a rate that depends on the compound's affinity for the stationary versus the mobile phase. This separation is quantified by the Retention Factor (Rƒ), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. A pure compound should appear as a single spot.
Table 3: Example TLC Data for Structurally Related Compounds
| Compound Type | Eluent System (v/v) | Rƒ Value | Significance | Reference |
|---|---|---|---|---|
| Quinolone Carboxylate | EtOAc:DCM:Hexane (B92381) (1:8:1) | 0.42 | Demonstrates separation from starting materials | beilstein-journals.org |
The choice of eluent is critical for achieving good separation, and a typical system for a moderately polar compound like this compound might consist of a mixture of a nonpolar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane).
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique that determines the mass percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. This data is used to confirm that the empirical formula of the synthesized compound matches the theoretical formula, providing crucial evidence for its identity and purity.
For this compound, the molecular formula is C₁₃H₁₇NO₂. The theoretical elemental composition can be calculated based on the atomic weights of its constituent elements. The results from an elemental analyzer are then compared to these theoretical values. A close agreement (typically within ±0.4%) between the found and calculated percentages confirms the elemental composition of the sample. researchgate.net
Table 4: Elemental Analysis Data for this compound
| Element | Molecular Formula | Theoretical Mass % (Calculated) | Found Mass % (Experimental) |
|---|---|---|---|
| Carbon (C) | C₁₃H₁₇NO₂ | 71.20% | 71.xx% |
| Hydrogen (H) | C₁₃H₁₇NO₂ | 7.81% | 7.xx% |
| Nitrogen (N) | C₁₃H₁₇NO₂ | 6.39% | 6.xx% |
This verification is a critical final step in the characterization of a newly synthesized batch of the compound.
Computational Chemistry and Theoretical Investigations of Ethyl 3,3 Dimethylindoline 2 Carboxylate and Analogues
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to study the electronic structure of molecules. By calculating the electron density, DFT methods can predict a wide range of properties, including molecular geometries, vibrational frequencies, and energies of reaction. For indoline (B122111) derivatives and related heterocyclic systems, DFT calculations, often using functionals like B3LYP, provide a reliable means to understand their stability and chemical reactivity. nih.govresearchgate.net
Theoretical calculations for analogues are typically performed at levels like B3LYP/6-31G(d,p) to optimize molecular geometries and determine the nature of stationary points on the potential energy surface. nih.govresearchgate.net Such studies can elucidate the kinetics and mechanisms of reactions, for instance, by comparing the activation energies of different pathways. researchgate.net For example, in a study of 2-(dimethylamino)ethyl chloride, a related chloro-alkane amine, DFT calculations revealed that the transition state is a four-centered cyclic configuration, and the presence of the dimethylamino group stabilizes this state through electron delocalization, lowering the activation energy compared to the parent ethyl chloride. researchgate.net
Frontier Molecular Orbital (FMO) theory is a key concept within DFT for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.netresearchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.netresearchgate.net
In computational studies of various heterocyclic compounds analogous to the indoline scaffold, the HOMO-LUMO energy gap is a frequently calculated parameter to assess electronic properties. For instance, DFT studies on certain quinoline (B57606) derivatives revealed HOMO-LUMO energy gaps ranging from 3.255 eV to as low as 1.029 eV, indicating significant potential for electronic activity. researchgate.net Similarly, analysis of bifluorenylidene based chromophores showed band gaps between 1.898 and 2.464 eV, suggesting high reactivity. researchgate.net The distribution of HOMO and LUMO orbitals across the molecular structure indicates the likely sites for electrophilic and nucleophilic attack, respectively.
Table 1: FMO Properties of Selected Analogous Heterocyclic Compounds
| Compound/Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Method |
|---|---|---|---|---|
| BFTMD5 (bifluorenylidene derivative) | - | - | 1.898 | DFT |
| Luteolin | - | - | 2.41 | DFT |
| Okanin | - | - | 2.89 | DFT |
| [Zn(mp)(nic)EtOH] | - | - | 3.255 | DFT |
Data compiled from various computational studies on analogous molecular structures. researchgate.netresearchgate.netmaterialsciencejournal.org
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactive behavior. wolfram.comresearchgate.net The MEP map is color-coded to identify different electrostatic regions: red indicates areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates areas of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or near-neutral potential. wolfram.comresearchgate.net
MEP analysis is crucial for understanding intermolecular interactions, such as drug-receptor binding, where electrostatic complementarity is key. scispace.com For heterocyclic compounds, the MEP map can highlight the reactivity of different parts of the ring system and its substituents. For example, in studies of various organic molecules, the MEP surface is used to visualize charge distribution and predict sites for hydrogen bonding and other non-covalent interactions. researchgate.netresearchgate.net In a transition state analysis of a cycloaddition reaction involving an indole (B1671886) derivative, the MEP map showed that the approach of reactants aligns oppositely charged regions, resulting in attractive forces that facilitate the reaction. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility of molecules and their interactions with their environment, such as a solvent or a biological receptor. mdpi.comfigshare.com For a molecule like Ethyl 3,3-dimethylindoline-2-carboxylate, MD simulations can reveal its preferred three-dimensional structures (conformations) and the energy barriers between them.
In the context of drug design, MD simulations are invaluable for understanding how a ligand binds to a protein. For example, MD simulations performed on quinoline-3-carboxamide (B1254982) derivatives complexed with various kinases provided insights into the stability of the protein-ligand complex and the flexibility of the protein's structure. mdpi.com Such simulations, often run for nanoseconds, can track metrics like the Root Mean Square Deviation (RMSD) to confirm that the ligand remains stably bound in the active site and that the protein's secondary structure is maintained throughout the simulation. mdpi.comfigshare.com This information is critical for assessing the viability of a potential drug candidate.
Quantum Chemical Studies on Reaction Mechanisms and Transition States
Quantum chemical methods, particularly DFT, are extensively used to investigate the detailed mechanisms of chemical reactions. These studies involve calculating the energies of reactants, products, intermediates, and, most importantly, transition states. By identifying the lowest energy pathway on the potential energy surface, researchers can predict the most likely mechanism for a given reaction. researchgate.netresearchgate.net
For heterocyclic systems related to indoline, quantum chemical studies have been used to elucidate the mechanisms of cycloaddition, ring-expansion, and substitution reactions. For instance, the mechanism of a [3+2] cycloaddition reaction involving N-methylindoles was studied using DFT (M06/6-311G(d,p) level), revealing that the reaction proceeds through a concerted addition followed by dehydroaromatization and ring-opening, with the initial cycloaddition being the rate-determining step. researchgate.net Similarly, studies on the synthesis of quinoline-3-carboxylates from indoles propose a mechanism involving cyclopropanation followed by ring-opening. beilstein-journals.org These theoretical investigations provide a level of detail that is often inaccessible through experimental methods alone, offering precise geometries of transition states and activation energy barriers. researchgate.net
Structure-Based Computational Design Methodologies for Scaffold Optimization
Structure-based computational design leverages knowledge of a biological target's three-dimensional structure to design or optimize molecules that can bind to it with high affinity and selectivity. This approach is central to modern drug discovery. The indoline or quinoline scaffold, present in many biologically active compounds, is a frequent subject of such optimization studies. nih.gov
The process often begins with a known inhibitor or a lead compound. Molecular modeling techniques are then employed to design new analogues with improved properties. For example, starting with a quinoline-3-carboxamide compound identified as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), various strategies were used to optimize the scaffold. nih.gov These strategies involved molecular docking to predict the binding modes of new derivatives within the EGFR kinase domain and subsequent chemical synthesis of the most promising candidates. The synthesized compounds were then tested for their inhibitory activity, leading to the discovery of derivatives with significantly enhanced potency. nih.gov This iterative cycle of computational design, synthesis, and biological evaluation is a powerful paradigm for the rapid optimization of chemical scaffolds for therapeutic applications.
Applications of Ethyl 3,3 Dimethylindoline 2 Carboxylate As a Chemical Scaffold and Intermediate
Precursor in the Synthesis of Complex Heterocyclic Systems
The indoline (B122111) framework of ethyl 3,3-dimethylindoline-2-carboxylate is a foundational unit for the construction of more elaborate heterocyclic systems. Its chemical reactivity allows for various transformations, leading to the formation of fused or spirocyclic structures.
One significant application is in the synthesis of quinolines . Through carefully designed reaction sequences, the five-membered ring of the indoline can undergo ring-expansion. For instance, a Rhodium(II)-catalyzed reaction between indole (B1671886) derivatives and ethyl halodiazoacetates can yield ethyl quinoline-3-carboxylates. beilstein-journals.org This process is believed to proceed through a cyclopropanation at the 2- and 3-positions of the indole, followed by a ring-opening of the cyclopropane (B1198618) intermediate. beilstein-journals.org The 3,3-dimethyl substitution on the indoline precursor would influence the reaction pathway and the substitution pattern of the resulting quinoline (B57606) product, offering a route to quinolines with a quaternary carbon center.
Another important class of complex heterocycles derived from indoline precursors are spirooxindoles . nih.gov These molecules are characterized by a spirocyclic center at the C3 position of the oxindole (B195798) core and are prevalent in numerous natural alkaloids with significant biological activity. semanticscholar.org The synthesis of spirooxindoles can be achieved through various methods, including multicomponent reactions and cycloadditions. nih.govnih.gov For example, a [3+2] cycloaddition reaction involving an azomethine ylide generated from an isatin (B1672199) derivative (an oxidized form of indoline) can lead to the formation of spiro[indoline-3,3′-pyrrolidines]. nih.gov this compound can serve as a starting material for the corresponding isatin, which then participates in these cycloaddition reactions to create complex, three-dimensional spiro-architectures. wits.ac.zaresearchgate.net
The versatility of the indoline scaffold allows it to be a precursor to a variety of fused heterocyclic systems, making this compound a key starting material in synthetic chemistry.
Building Block for Conformationally Constrained Peptidomimetics and Amino Acid Analogues
In the field of medicinal chemistry and drug discovery, peptidomimetics—molecules that mimic the structure and function of natural peptides—are of great interest. lifechemicals.com A key strategy in designing effective peptidomimetics is to introduce conformational constraints to the molecular structure. This reduces the flexibility of the peptide backbone, locking it into a specific bioactive conformation that can lead to enhanced potency, selectivity, and metabolic stability. lifechemicals.comnih.gov
This compound is an ideal building block for creating conformationally constrained amino acid analogues. The gem-dimethyl group at the C3 position, adjacent to the alpha-carbon (C2), severely restricts the torsional angles (phi, ψ) of the peptide backbone when this unit is incorporated into a peptide chain. This steric hindrance helps to enforce specific secondary structures, such as β-turns. nih.gov
The synthesis of novel, non-proteinogenic amino acids is a cornerstone of peptidomimetic design. nih.gov The indoline-2-carboxylic acid structure is an analogue of the amino acid proline. By incorporating the 3,3-dimethylindoline-2-carboxylate moiety, chemists can create peptides with rigidified backbones. This approach has been used to synthesize analogues of tryptophan, where the indole side chain is cyclized back to the backbone, and further constrained with substituents. researchgate.net These constrained analogues are invaluable tools for probing the bioactive conformations of peptides and for developing new therapeutic agents with improved pharmacokinetic properties. mdpi.com
| Feature | Description | Implication in Peptidomimetics |
| Core Structure | Indoline-2-carboxylic acid | Proline analogue |
| C3-Substitution | Gem-dimethyl group | Induces steric hindrance, restricting backbone torsional angles. |
| Resulting Conformation | Enforces specific secondary structures (e.g., β-turns) | Enhances receptor binding affinity and selectivity. |
| Application | Building block for unnatural amino acids | Leads to peptidomimetics with improved metabolic stability and bioavailability. |
Role in Natural Product Total Synthesis as an Intermediate or Key Fragment
The indoline scaffold is a privileged structure found in a vast number of natural products, particularly in the class of indole alkaloids. rsc.org These compounds often exhibit potent and diverse biological activities. Consequently, the total synthesis of these complex molecules is a significant focus of organic chemistry research. This compound and its derivatives can serve as crucial intermediates or key fragments in these synthetic endeavors. nih.gov
Many indole alkaloids, such as aspidospermine (B1204331) and vindoline, contain a substituted indoline core as a central structural feature. rsc.orgnih.gov The total synthesis of such molecules often relies on a strategy where the indoline ring system is constructed early and then elaborated upon. The 3,3-dimethyl substitution pattern, while not universally present in all indole alkaloids, is found in some natural products and is a valuable motif for creating specific steric environments within a molecule.
For example, the synthesis of spirooxindole alkaloids, a class of natural products characterized by a spiro center at the C3-position, can utilize precursors derived from substituted indolines. nih.gov The synthesis of isatindigotindoline C, a 3,3'-spiropyrrolidine oxindole alkaloid, highlights the importance of substituted oxindole precursors in achieving the final complex structure. nih.gov A substituted indoline-2-carboxylate provides a synthetically versatile handle (the ester group) for chain elongation and functionalization, while the dimethyl groups at C3 can direct the stereochemical outcome of subsequent reactions, making it a valuable chiral building block for asymmetric synthesis.
Applications in Materials Science (e.g., Corrosion Inhibition Studies)
In materials science, the prevention of corrosion is a critical challenge, particularly for metals like steel in acidic environments. taylorfrancis.com Organic compounds, especially those containing heteroatoms (like nitrogen and oxygen) and aromatic rings, can function as effective corrosion inhibitors. mdpi.commdpi.com These molecules work by adsorbing onto the metal surface, forming a protective film that shields the metal from the corrosive medium. hw.ac.uk
Indole and its derivatives have been identified as a promising class of corrosion inhibitors for steel. mdpi.comresearch-nexus.net The mechanism of inhibition involves the interaction of the lone pair electrons of the nitrogen atom and the π-electrons of the aromatic ring with the vacant d-orbitals of iron atoms on the steel surface. hw.ac.uk This adsorption can be physical (physisorption) or chemical (chemisorption) and creates a barrier to both mass and charge transfer, slowing down the corrosion process. ju.edu.sa
This compound possesses all the necessary structural features to be an effective corrosion inhibitor:
An electron-rich aromatic ring system.
A nitrogen heteroatom with a lone pair of electrons.
Oxygen atoms in the carboxylate group, which can also act as adsorption centers.
Studies on related indole derivatives have demonstrated high inhibition efficiencies. For example, ethyl 3-formyl-1H-indol-2-carboxylate (FIC) showed significant inhibition for mild steel in a sulfuric acid environment. ju.edu.sa The effectiveness of these inhibitors generally increases with concentration.
| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |
| Ethyl 3-formyl-1H-indol-2-carboxylate | Mild Steel | 0.5 M H₂SO₄ | 76.2 | ju.edu.sa |
| 2-(4-methoxyphenyl)-2,4-dihydropyrrolo[3,4-b]indol-3-ol | Mild Steel | 0.5 M H₂SO₄ | 81.2 | ju.edu.sa |
| Two quinoline-3-carboxylate derivatives | Mild Steel | 1 M HCl | 94.1 | bohrium.com |
The data from related compounds strongly suggests that this compound would also exhibit significant corrosion inhibition properties, making it a candidate for applications in protective coatings and additives in industrial processes.
Development of Chemical Probes for Molecular Recognition Studies
Chemical probes are small molecules designed to interact with specific biological targets, such as proteins or enzymes, to study their function in a cellular context. The development of such probes is crucial for chemical biology and drug discovery. The indoline scaffold serves as an excellent template for creating libraries of "natural-product-like" compounds with high structural diversity. nih.gov
Inspired by the prevalence of the indoline core in bioactive natural alkaloids, researchers have used this scaffold to build skeletally diverse molecular architectures. researchgate.net By applying divergent synthesis strategies, a single indoline-based starting material can be transformed into a wide variety of complex structures. These libraries of compounds can then be screened against biological targets to identify potent and selective inhibitors or modulators. epa.gov
One notable example is the use of indoline-based compounds to develop chemical probes for focal adhesion kinase (FAK), a protein involved in cell adhesion, proliferation, and motility, and a key target in cancer research. nih.govepa.gov A library of aminoindoline-derived compounds was synthesized and screened, leading to the identification of promising FAK inhibitors. epa.gov These small molecules represent a new family of FAK inhibitors and serve as valuable tools for studying FAK-mediated signaling pathways. epa.gov this compound, with its defined stereochemistry and functional handles, is a suitable starting point for the solid-phase synthesis of such compound libraries, enabling the rapid generation of diverse molecules for high-throughput screening and the discovery of new chemical probes. nih.gov
Future Research Directions and Unexplored Avenues for Ethyl 3,3 Dimethylindoline 2 Carboxylate
Development of More Sustainable and Efficient Synthetic Routes
The principles of green chemistry and process efficiency are paramount in modern synthetic chemistry. Future research on Ethyl 3,3-dimethylindoline-2-carboxylate should prioritize the development of synthetic routes that are not only high-yielding but also environmentally benign and atom-economical.
Atom Economy and Catalysis: Traditional multi-step syntheses often suffer from poor atom economy, generating significant waste. mdpi.comnih.gov Future routes could employ transition-metal-catalyzed multicomponent reactions, which are known for their efficiency and ability to construct complex molecules like 3,3-disubstituted indolines in a single step. For instance, palladium-catalyzed four-component reactions have been used to create the 3,3-disubstituted indoline (B122111) core, showcasing a highly atom-economical approach. Exploring similar catalytic systems could lead to more direct and less wasteful syntheses of the target molecule.
Enantioselective Synthesis: The C2 position of the molecule is a chiral center, making enantioselective synthesis a critical goal. Asymmetric phase-transfer catalysis (PTC) has emerged as a powerful method for preparing enantiomerically pure compounds under mild conditions. nih.gov Research into quinine-derived ammonium (B1175870) salt catalysts, which have successfully been used for the enantioselective synthesis of indolines with quaternary stereocenters, could be a promising avenue. nih.govclockss.org Developing a PTC-initiated process would not only provide access to specific enantiomers of this compound but also align with green chemistry principles by using catalytic instead of stoichiometric chiral reagents. nih.govnih.gov
A comparison of potential synthetic strategies is outlined in the table below.
| Strategy | Potential Advantages | Key Research Focus |
| Multicomponent Reactions | High atom economy, operational simplicity, reduced waste. | Screening palladium or other transition metal catalytic systems. |
| Phase-Transfer Catalysis | High enantioselectivity, mild reaction conditions, use of organocatalysts. nih.govclockss.org | Design of specific chiral catalysts for the indoline core. |
| Biocatalysis | Use of renewable enzymes, high selectivity, green reaction media (e.g., water). | Identifying or engineering enzymes for reductive amination or cyclization. |
Exploration of Novel Reactivity Patterns and Derivatization Pathways
Beyond its synthesis, the true value of this compound lies in its potential as a versatile chemical building block. Exploring its reactivity can unlock pathways to novel molecular architectures.
Cycloaddition Reactions: The indoline core, while saturated, is adjacent to an aromatic ring and contains reactive N-H and ester functionalities. A particularly unexplored area is its potential participation in cycloaddition reactions. While 1,3-dipolar cycloadditions are commonly used to create complex spiro[indoline] systems from precursors like isatins, the reactivity of a pre-formed 3,3-disubstituted indoline remains to be investigated. clockss.orgacs.orgmdpi.com Future work could explore whether the indoline nitrogen or adjacent positions can be activated to form a dipole, which could then react with various dipolarophiles. Such [3+2] or other cycloaddition reactions would offer a powerful method for constructing novel polycyclic heterocyclic systems. mdpi.com
C-H Functionalization: Direct C-H functionalization is a modern synthetic tool that avoids the need for pre-functionalized starting materials. acs.org For this compound, the most likely sites for such reactions are the C4-C7 positions on the benzene (B151609) ring. The existing carboxylate group could potentially act as a directing group to selectively functionalize the C7 position. mdpi.com Transition metal-catalyzed C-H activation could be used to introduce new carbon-carbon or carbon-heteroatom bonds, providing a direct route to a library of novel derivatives without altering the core indoline structure. acs.orgbeilstein-journals.org
Ester and Amine Derivatization: The ester and secondary amine groups are classical handles for derivatization. The ester can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to an amide. nih.gov The secondary amine can be acylated, alkylated, or arylated. rsc.org A systematic exploration of these transformations could yield derivatives with tailored properties for various applications. For example, hydrazinolysis of the ester can produce carbohydrazide (B1668358) derivatives, which are versatile intermediates for synthesizing other heterocyclic rings like thiazoles. rsc.org
| Derivatization Pathway | Potential Products | Research Goal |
| Cycloaddition | Spirocyclic or fused polycyclic heterocycles. acs.orgmdpi.com | Investigate conditions for activating the indoline core as a dipole. |
| Aromatic C-H Functionalization | Aryl-substituted derivatives at C4, C5, C6, or C7. acs.org | Screen transition metal catalysts and directing group strategies. |
| Ester Transformation | Carboxylic acids, alcohols, amides, hydrazides. nih.govrsc.org | Create precursors for further synthesis (e.g., peptide coupling). |
| N-H Functionalization | N-Alkyl, N-Aryl, N-Acyl derivatives. rsc.org | Modulate electronic properties and steric bulk. |
Integration with Flow Chemistry and Automated Synthesis Platforms
To accelerate the discovery of new derivatives and their applications, modern synthesis technologies like flow chemistry and automated platforms are essential.
Continuous Flow Synthesis: Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better temperature control, improved scalability, and the ability to telescope multi-step reactions. nih.govnih.gov The synthesis of heterocyclic scaffolds, including indoles, has been successfully adapted to continuous flow systems. clockss.org Future research could translate a developed batch synthesis of this compound into a continuous flow process. This would not only make the compound more accessible but also enable the safe handling of potentially hazardous reagents and intermediates in a closed system. nih.govresearchgate.net
Automated Synthesis and High-Throughput Screening: Automated synthesis platforms, which use robotics to perform reactions in miniaturized formats (e.g., 384-well plates), can dramatically accelerate the exploration of chemical space. acs.orgrsc.org By combining an automated platform with a core scaffold like this compound, vast libraries of derivatives could be rapidly synthesized. For instance, by varying reagents for N-alkylation or C-H functionalization across a plate, hundreds of unique compounds could be generated and screened for biological activity or catalytic performance, a process that would be prohibitively slow using traditional methods. mdpi.comrsc.org
Advanced Characterization Beyond Current Capabilities
A deeper understanding of the molecule's properties requires moving beyond routine spectroscopic methods. Advanced characterization techniques can provide unprecedented insight into its structure, chirality, and behavior.
Solid-State Characterization: The properties of a pharmaceutical compound can be heavily influenced by its solid-state form (e.g., polymorphs, amorphous vs. crystalline). nih.govmdpi.com Solid-state NMR (SSNMR) spectroscopy is a powerful, non-destructive technique for characterizing these forms. clockss.orgacs.org Future studies could use 13C and 15N SSNMR to analyze the crystal packing, identify different polymorphs of this compound, and quantify the amorphous content, which is crucial for stability and formulation studies. mdpi.com
Chiroptical Methods and Absolute Configuration: Since the molecule is chiral, determining its absolute configuration is essential. While X-ray crystallography is the definitive method, chiroptical techniques like Circular Dichroism (CD) spectroscopy provide crucial information in solution. mdpi.com By comparing experimental CD spectra with those predicted by quantum chemical calculations (e.g., time-dependent density functional theory), the absolute configuration of the C2 stereocenter can be confidently assigned. This is particularly important for understanding its interaction with biological systems.
Computational and In-Situ Analysis: The synergy between computational chemistry and experimental analysis represents a major frontier. Machine learning and DFT calculations can now predict NMR spectra with high accuracy, aiding in the structural confirmation of new derivatives and the resolution of complex spectra. mdpi.comresearchgate.net Furthermore, in-situ reaction monitoring techniques, such as real-time NMR or IR spectroscopy, can be used to study the kinetics and mechanisms of its formation and subsequent reactions, identifying transient intermediates that are invisible to traditional offline analysis. rsc.orgchemsynthesis.com
| Characterization Technique | Information Gained | Future Application |
| Solid-State NMR (SSNMR) | Polymorphism, crystallinity, solid-state interactions. nih.govclockss.org | Quality control, formulation development. |
| Circular Dichroism (CD) | Absolute stereochemistry, solution-state conformation. mdpi.com | Stereochemical assignment, studies of chiral recognition. |
| Computational NMR Prediction | Theoretical validation of structure, spectral assignment. mdpi.com | Aiding elucidation of complex derivative structures. |
| In-Situ Spectroscopy | Reaction kinetics, detection of transient intermediates. rsc.org | Mechanistic studies and process optimization. |
Application in Novel Chemical Transformations and Catalysis
Perhaps the most exciting future for this compound is its potential use not just as a product, but as a tool to facilitate other chemical reactions. Its inherent chirality and functional groups make it an ideal candidate for development into novel catalysts.
Chiral Ligands for Transition Metal Catalysis: The development of new chiral ligands is a cornerstone of asymmetric catalysis. nih.govacs.orgmdpi.com The indoline nitrogen and the C2-carboxylate group of the title compound are excellent starting points for modification. The ester can be converted into other coordinating groups, such as an oxazoline (B21484) or an amide-phosphine, while the nitrogen can be part of a chelate ring. Such modifications would create novel bidentate or tridentate chiral ligands. acs.org These new ligands could then be complexed with transition metals like palladium, rhodium, or iridium to catalyze a wide range of asymmetric reactions, such as hydrogenations or C-H functionalizations. mdpi.com
Organocatalysis: The chiral indoline scaffold itself could serve as the basis for a new class of organocatalyst. Organocatalysis avoids the use of often toxic and expensive metals. rsc.org By appending a catalytically active group (e.g., a thiourea, a secondary amine) to the indoline framework, it may be possible to create a catalyst where the chiral environment of the 3,3-dimethylindoline (B1314585) core induces high enantioselectivity in reactions like Michael additions or aldol (B89426) reactions.
Scaffold for Bioactive Molecules: The indoline-2-carboxylic acid moiety is a key structural component in several pharmaceuticals and is considered a rigid amino acid mimic. clockss.orgresearchgate.net this compound is an ideal starting material for creating dipeptides and other peptidomimetics. nih.gov The gem-dimethyl group at the C3 position provides steric bulk that can influence the conformation of these molecules, potentially leading to enhanced biological activity or selectivity by locking the molecule into a specific bioactive shape.
This compound is more than just a chemical compound; it is a platform for future discovery. The avenues for research are broad and compelling, spanning from the fundamental development of greener synthetic methods to the sophisticated design of next-generation asymmetric catalysts. By pursuing these unexplored pathways—integrating modern technologies like flow chemistry and computational analysis, and leveraging the molecule's unique structural features—the scientific community can unlock the full potential of this versatile chiral building block, paving the way for innovations in organic synthesis, materials science, and medicinal chemistry.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and conditions for Ethyl 3,3-dimethylindoline-2-carboxylate?
- Methodological Answer : The compound can be synthesized via a Claisen-Schmidt condensation followed by cyclization. Key steps include:
- Reacting 4,6-dimethoxy-2-hydroxyacetophenone with 4-methoxy-1-naphthaldehyde in ethanol under ice-cooled alkaline conditions (50% KOH) to form a chalcone intermediate .
- Cyclizing the chalcone with ethylacetoacetate in refluxing ethanol (360 K for 5 h) under NaOH catalysis. Acidification (HCl) and recrystallization from ethanol yield the product (72% yield, m.p. 375–377 K) .
- Critical Parameters : Temperature control during condensation, stoichiometric excess of ethylacetoacetate, and recrystallization solvent selection (ethanol) are critical for purity.
Q. Which spectroscopic and crystallographic techniques are essential for structural validation?
- Methodological Answer :
- NMR : Assign ¹H/¹³C peaks to confirm substituents (e.g., methoxy groups, ester carbonyl). Compare with analogous cyclohexenone derivatives .
- X-ray Crystallography : Use SHELX for structure solution (SHELXD) and refinement (SHELXL). Hydrogen atoms are placed geometrically, and displacement parameters are refined isotropically. Rint < 0.065 and completeness >99% ensure data quality .
Q. How to assess purity and stability under laboratory storage conditions?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase. Monitor degradation products over time.
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (e.g., >375 K) to guide storage (dry, 4°C, inert atmosphere) .
Advanced Research Questions
Q. How to resolve contradictions between computational (DFT) and experimental (X-ray) bond lengths/angles?
- Methodological Answer :
- Basis Set Selection : Use B3LYP/6-311++G** for DFT calculations to match experimental geometries. Adjust for solvent effects (IEF-PCM model) if discrepancies persist .
- Torsional Analysis : Compare calculated dihedral angles (e.g., methoxy group tilts) with crystallographic data. For example, the methoxy group on the naphthalene ring in the title compound tilts 9.1° from the plane .
Q. What strategies address low reproducibility in biological activity assays (e.g., acetylcholinesterase inhibition)?
- Methodological Answer :
- Bioassay Optimization : Standardize enzyme sources (e.g., electric eel AChE) and substrate concentrations (acetylthiocholine iodide). Include donepezil as a positive control .
- Conformational Analysis : Use molecular dynamics (OPLS-AA force field) to correlate bioactive conformations (e.g., envelope conformation of the cyclohexenone ring) with activity .
Q. How to design structure-activity relationship (SAR) studies for cyclohexenone derivatives?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified methoxy/ester groups. Use X-ray data (e.g., dihedral angles between aromatic rings) to predict steric/electronic effects .
- Docking Studies (AutoDock Vina) : Dock compounds into AChE active sites (PDB: 1ACJ). Compare binding scores with experimental IC50 values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
